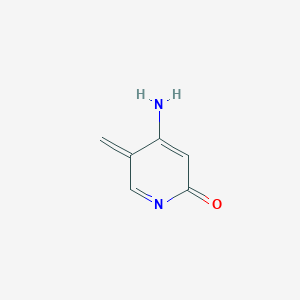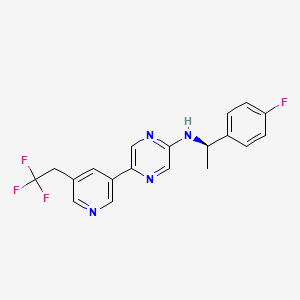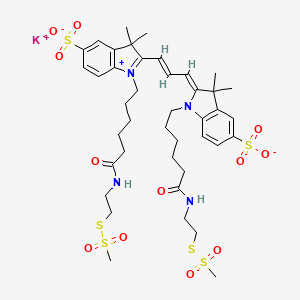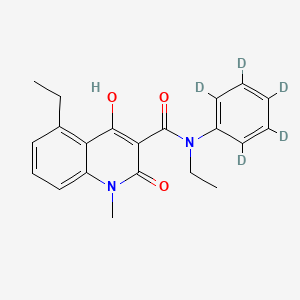
Paquinimod-d5-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paquinimod-d5-1, also known as ABR-215757-d5-1, is a deuterated analog of Paquinimod. Paquinimod is a specific and orally active inhibitor of the S100A8/S100A9 complex. This compound has shown significant potential in reducing viral loads in SARS-CoV-2-infected mice and has been studied for its immunomodulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Paquinimod-d5-1 involves the deuteration of PaquinimodThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Paquinimod-d5-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Paquinimod-d5-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated analogs.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Studied for its potential therapeutic effects in treating autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mecanismo De Acción
Paquinimod-d5-1 exerts its effects by inhibiting the S100A8/S100A9 complex. This inhibition leads to a reduction in the inflammatory response and modulation of the immune system. The compound targets specific molecular pathways involved in immune regulation, making it a promising candidate for treating various inflammatory and autoimmune conditions .
Comparación Con Compuestos Similares
Similar Compounds
Paquinimod: The non-deuterated analog of Paquinimod-d5-1, known for its immunomodulatory properties.
Quinoline-3-carboxamides: A class of compounds to which Paquinimod belongs, known for their anti-inflammatory and immunomodulatory effects.
Uniqueness
This compound is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation in the body. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C21H22N2O3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i6D,7D,8D,11D,12D |
Clave InChI |
DIKSYHCCYVYKRO-FQGWPHPPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O)[2H])[2H] |
SMILES canónico |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


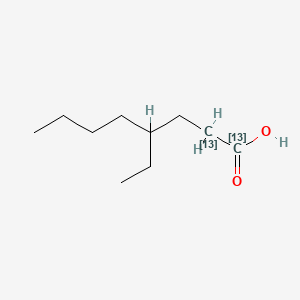
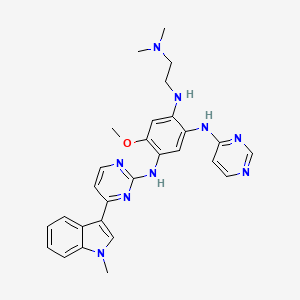
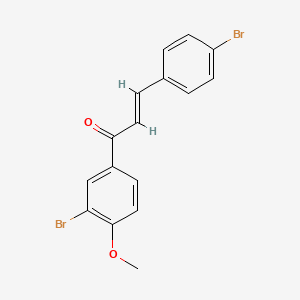
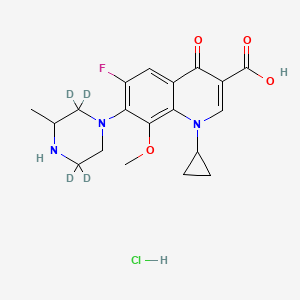
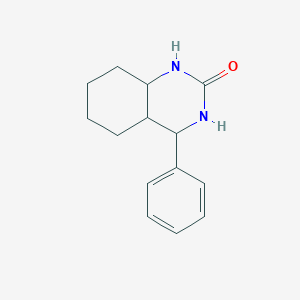
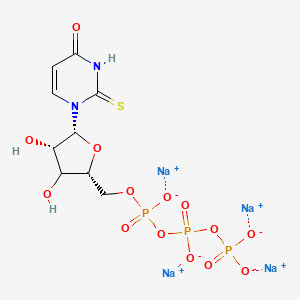
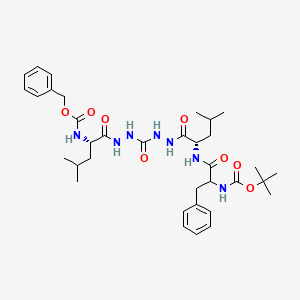
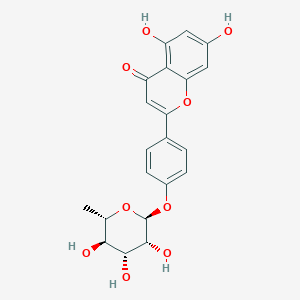
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
